Methyl 3-({5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}carbamoyl)-5-nitrobenzoate
Overview
Description
Methyl 3-[({5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}amino)carbonyl]-5-nitrobenzoate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as nitro, cyano, and chloro groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-({5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}carbamoyl)-5-nitrobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 5-chloro-2-methyl-4-[(4-chlorophenyl)(cyano)methyl]aniline with methyl 3-amino-5-nitrobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[({5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}amino)carbonyl]-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro groups can result in various substituted derivatives.
Scientific Research Applications
Methyl 3-[({5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}amino)carbonyl]-5-nitrobenzoate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-({5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}carbamoyl)-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes or receptors, potentially inhibiting their activity or altering their function. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Chlorantraniliprole: A compound with similar structural features, used as an insecticide.
Esfenvalerate: Another compound with similar functional groups, used as a synthetic pyrethroid insecticide.
Uniqueness
Methyl 3-[({5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}amino)carbonyl]-5-nitrobenzoate is unique due to its combination of functional groups, which provide it with a wide range of reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
methyl 3-[[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]carbamoyl]-5-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2N3O5/c1-13-7-19(20(12-27)14-3-5-17(25)6-4-14)21(26)11-22(13)28-23(30)15-8-16(24(31)34-2)10-18(9-15)29(32)33/h3-11,20H,1-2H3,(H,28,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBBFDJBNKMQAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC)Cl)C(C#N)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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